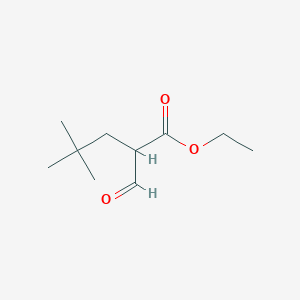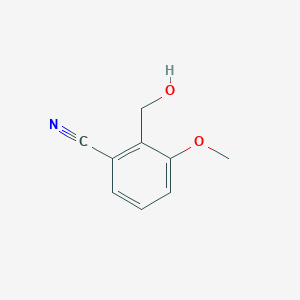![molecular formula C12H11NO3 B11721958 3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione CAS No. 30265-12-4](/img/structure/B11721958.png)
3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione is a chemical compound characterized by its unique spiro structure, which includes a naphthalene ring fused to an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione typically involves the reaction of naphthalene derivatives with oxazolidine precursors under specific conditions. One common method involves the cyclization of naphthalene-1,4-dione with an appropriate oxazolidine derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds .
Applications De Recherche Scientifique
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which 3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In terms of its anticancer properties, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Imino-3,4-dihydro-2H-spiro[naphthalene-1,2’-[1,4]oxazolidine]-5’-one
- 3,4-Dihydro-2H-spiro[naphthalene-1,4’-piperidine]
Uniqueness
3,4-Dihydro-2H-spiro[naphthalene-1,4’-oxazolidine]-2’,5’-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel materials and bioactive molecules .
Propriétés
Numéro CAS |
30265-12-4 |
|---|---|
Formule moléculaire |
C12H11NO3 |
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
spiro[1,3-oxazolidine-4,4'-2,3-dihydro-1H-naphthalene]-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c14-10-12(13-11(15)16-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,13,15) |
Clé InChI |
YGVGKRQWORJXSH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3(C1)C(=O)OC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11721897.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]benzamide](/img/structure/B11721907.png)


![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-2-[(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B11721937.png)

